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Compound of Interest

Compound Name: Methyl adipate

Cat. No.: B8814857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl
adipate (CAS 627-93-0), a key chemical intermediate in various industrial applications. The
following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for
data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For dimethyl adipate, both *H and 13C NMR provide distinct signals that confirm its
symmetrical diester structure.

1H NMR Data

The 'H NMR spectrum of dimethyl adipate is characterized by three main signals
corresponding to the chemically distinct protons in the molecule. The spectrum was recorded in
deuterated chloroform (CDCIs).[1][2]
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) -OCHs (Methyl ester
~3.67 Singlet 6H
protons)
) -CHz2-C=0 (Protons
~2.34 Multiplet 4H
alpha to carbonyl)
-CHz2-CH2-C=0
~1.66 Multiplet 4H (Protons beta to
carbonyl)

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

[3]

3C NMR Data

The proton-decoupled 3C NMR spectrum of dimethyl adipate in CDCIs displays four distinct
signals, consistent with its symmetrical structure.[2][4][5]

Chemical Shift (8) ppm Assighment

~173.6 C=0 (Carbonyl carbon)

~51.4 -OCHs (Methyl ester carbon)

~33.7 -CH2-C=0 (Carbon alpha to carbonyl)
~24.5 -CH2-CH2-C=0 (Carbon beta to carbonyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of dimethyl adipate shows characteristic absorption bands for an aliphatic ester.[6]

[7]L8]
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Wavenumber (cm~?) Intensity Assignment

~1735-1750 Strong, Sharp C=0 Stretch (Ester carbonyl)
~1000-1300 Strong C-0 Stretch (Ester C-O-C)
~2850-2960 Medium-Strong C-H Stretch (Aliphatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of dimethyl adipate exhibits a
molecular ion peak and several characteristic fragment ions.[2][9][10]

m/z Relative Intensity Assignment

174 Present [M]* (Molecular ion)

143 High [M - OCHs]*

114 Moderate [M - 2xOCH]" or
rearrangement product

101 Moderate

59 High [COOCH:]*

55 High

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of dimethyl adipate in about 0.6-0.7
mL of deuterated chloroform (CDCIs).[3] Add a small amount of an internal standard, such as
tetramethylsilane (TMS), if quantitative analysis is required.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b8814857?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Dimethyladipate
https://www.chemicalbook.com/SpectrumEN_627-93-0_MS.htm
https://foodb.ca/compounds/FDB021761
https://www.benchchem.com/product/b8814857?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_NMR_Spectroscopy_for_Structural_Confirmation_of_Fatty_Acid_Esters.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8814857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a standard NMR spectrometer (e.g., 400 MHz). For 33C NMR, proton decoupling
is typically used to simplify the spectrum.[3]

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier
transform, phasing, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like dimethyl adipate, a "neat" spectrum can be
obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NacCl) salt plates to form a thin film.[6][11]

Background Spectrum: Run a background spectrum of the empty spectrometer to account
for atmospheric CO2 and water vapor.[6]

Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and
acquire the IR spectrum. The instrument's software will automatically ratio the sample
spectrum against the background.[6]

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Dilute a small amount of dimethyl adipate in a volatile organic solvent,
such as hexane or ethyl acetate, suitable for gas chromatography.[12]

GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable
capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.[12]

MS Analysis: The eluent from the GC is directly introduced into the ion source of the mass
spectrometer. For electron ionization (El), an electron beam of 70 eV is typically used to
ionize the sample. The mass analyzer then separates the ions based on their mass-to-
charge ratio to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for the structural confirmation of

dimethyl adipate.
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Caption: Workflow of Spectroscopic Analysis for Dimethyl Adipate.
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Caption: Integration of Spectroscopic Data for Structural Confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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